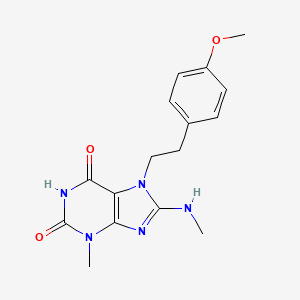
3-(4-Boc-aminophenyl)-5-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Boc-aminophenyl)-5-chlorobenzoic acid” is a compound with the molecular formula C17H18N2O4 . It has a molecular weight of 314.34 . The compound is also known as 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-2-pyridinecarboxylic acid .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process involving the removal of boron from these esters, is not well developed but has been reported .Molecular Structure Analysis
The compound’s structure includes a tert-butoxycarbonyl (Boc) group attached to an amino group on a phenyl ring . This phenyl ring is further connected to a pyridine ring with a carboxylic acid group .Chemical Reactions Analysis
Boronic acids, which are related to boronic esters, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions can lead to various sensing applications .Physical and Chemical Properties Analysis
The compound has a molecular weight of 314.34 and a molecular formula of C17H18N2O4 . Other physical and chemical properties specific to this compound were not found in the search results.科学的研究の応用
Synthesis and Chemical Modification
3-(4-Boc-aminophenyl)-5-chlorobenzoic acid plays a significant role in the field of chemical synthesis and modification. For instance, Ferrini et al. (2015) discussed its use in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds. This process is crucial for creating peptidomimetics or biologically active compounds based on the triazole scaffold, highlighting the compound's importance in developing novel pharmaceuticals and bioactive molecules Ferrini et al. (2015).
Biodegradation Studies
The compound has also been instrumental in biodegradation studies. Samadi et al. (2020) investigated the biodegradation of 4-chlorobenzoic acid, which shares a structural similarity with this compound. Their research focused on optimizing environmental factors to enhance the degradation process, providing valuable insights into environmental remediation techniques Samadi et al. (2020).
Pharmaceutical Research
In pharmaceutical research, the compound has been used for creating derivatives with potential therapeutic applications. Li (2014) synthesized a series of 3-amidebenzamide derivatives from 5-amino-2-chlorobenzoic acid, employing Boc for protection. This research contributed to the understanding of novel compounds' anti-tumor activities, showcasing the compound's relevance in developing new cancer treatments Li (2014).
Photodecomposition Studies
Research by Crosby and Leitis (1969) on the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, demonstrates the compound's role in environmental chemistry. Their work contributed to understanding how chlorobenzoic acids react under ultraviolet irradiation, which is essential for assessing environmental impact and degradation pathways Crosby & Leitis (1969).
作用機序
特性
IUPAC Name |
3-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-15-6-4-11(5-7-15)12-8-13(16(21)22)10-14(19)9-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHOOLGZANTFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2600419.png)

![N-[[4-(2-Methylphenyl)oxan-4-yl]methyl]-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride](/img/structure/B2600423.png)
![N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2600425.png)
![3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2600427.png)



![4-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2600431.png)


![3-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2600436.png)
